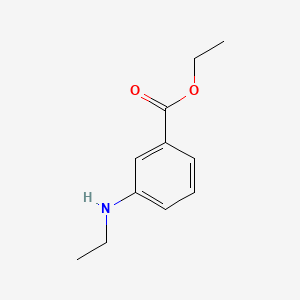

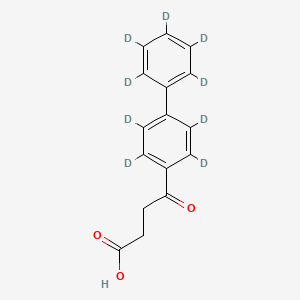

Fenbufen-d9

Descripción general

Descripción

Fenbufen-d9 is a deuterium-labeled version of Fenbufen . Fenbufen is an orally active non-steroidal anti-inflammatory drug (NSAID) with antipyretic effects . It has potent activity in a variety of animal models, including carageenin edema, UV erythema, and adjuvant arthritis .

Molecular Structure Analysis

The molecular formula of Fenbufen-d9 is C16H5D9O3, and its molecular weight is 263.34 .Chemical Reactions Analysis

Fenbufen and its analogs have been prepared by the Friedel-Crafts condensation of succinic anhydride with various aromatic compounds catalyzed by aluminum chloride . Some compounds were prepared by modification of preformed aryl keto acids .Aplicaciones Científicas De Investigación

Antitumor Activity

Fenbufen amide analogs have been studied for their antitumor effects. Research indicates that certain amide analogs of Fenbufen, including those with varying carbon chain lengths, exhibit antitumor properties. This application is significant in the development of new cancer therapies .

Treatment of Rheumatoid Arthritis

Fenbufen is widely recognized for its use in treating rheumatoid arthritis. Its anti-inflammatory properties make it a valuable drug in managing this chronic condition .

Analytical Chemistry Applications

Fenbufen has been used in analytical chemistry for the development of new methods for drug determination. For example, a direct chemiluminescence method has been employed for the sensitive and rapid determination of Fenbufen in pharmaceutical preparations and biological samples .

Safety And Hazards

Direcciones Futuras

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Propiedades

IUPAC Name |

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbufen-d9 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)

![Tricyclo[3.1.0.02,4]hexane, 3,3,6,6-tetramethoxy-, (1-alpha-,2-ba-,4-ba-,5-alpha-)- (9CI)](/img/no-structure.png)